molecular formula C8H10BrNO B11716627 5-Bromo-2-methoxy-3,4-dimethylpyridine

5-Bromo-2-methoxy-3,4-dimethylpyridine

Cat. No.: B11716627
M. Wt: 216.07 g/mol
InChI Key: OXDSSEXMNLHNFK-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-3,4-dimethylpyridine is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, methoxy, and methyl groups on the pyridine ring makes this compound unique and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-3,4-dimethylpyridine typically involves the bromination of 2-methoxy-3,4-dimethylpyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-3,4-dimethylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas is a common method.

Major Products Formed

    Substitution Reactions: Products include 5-amino-2-methoxy-3,4-dimethylpyridine, 5-thio-2-methoxy-3,4-dimethylpyridine, and 5-alkoxy-2-methoxy-3,4-dimethylpyridine.

    Oxidation Reactions: Products include 5-bromo-2-formyl-3,4-dimethylpyridine and 5-bromo-2-carboxy-3,4-dimethylpyridine.

    Reduction Reactions: Products include 5-bromo-2-methoxy-3,4-dimethylpiperidine.

Scientific Research Applications

5-Bromo-2-methoxy-3,4-dimethylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: Derivatives of this compound have potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-3,4-dimethylpyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom can participate in halogen bonding, while the methoxy and methyl groups can influence the compound’s lipophilicity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxypyridine: Similar in structure but lacks the additional methyl groups.

    5-Bromo-2-methylpyridine: Lacks the methoxy group.

    2-Methoxy-3,4-dimethylpyridine: Lacks the bromine atom.

Uniqueness

5-Bromo-2-methoxy-3,4-dimethylpyridine is unique due to the combination of bromine, methoxy, and methyl groups on the pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various organic compounds.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

5-bromo-2-methoxy-3,4-dimethylpyridine

InChI

InChI=1S/C8H10BrNO/c1-5-6(2)8(11-3)10-4-7(5)9/h4H,1-3H3

InChI Key

OXDSSEXMNLHNFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Br)OC)C

Origin of Product

United States

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